Thermodynamic Stability: 24% Higher Melting Enthalpy vs. trans-1,2-Cyclohexanediol
The melting enthalpy (ΔHm) of cis-1,2-cyclohexanediol is 20.265 kJ·mol⁻¹, which is 3.897 kJ·mol⁻¹ (23.8%) higher than the 16.368 kJ·mol⁻¹ observed for its trans isomer [1][2]. This difference is attributed to the stronger intermolecular interactions in the solid state of the cis isomer, which features one axial and one equatorial hydroxyl group, leading to a more stable crystal lattice than the all-equatorial trans isomer [3]. The standard formation enthalpy (ΔHf°) further corroborates this, with values of 568.997 kJ·mol⁻¹ for the cis isomer versus 578.240 kJ·mol⁻¹ for the trans isomer, indicating the cis form is the thermodynamically more stable configuration [1][2].
| Evidence Dimension | Melting Enthalpy (ΔHm) |
|---|---|
| Target Compound Data | 20.265 kJ·mol⁻¹ |
| Comparator Or Baseline | trans-1,2-Cyclohexanediol: 16.368 kJ·mol⁻¹ |
| Quantified Difference | cis isomer has 23.8% higher ΔHm |
| Conditions | Determined by NETZSCH DSC 204 Scanning Calorimeter; data reported at the melting point of each pure isomer. |
Why This Matters
A 24% higher melting enthalpy directly impacts energy requirements for processing (e.g., melt blending, hot-melt extrusion) and indicates a more ordered solid-state packing, which can affect solubility and bioavailability.
- [1] Zhou, C., Zhang, Y., & Jiang, D. (2003). Enthalpy and Heat Capacity Data for 1,2-Cyclohexanediol. Chinese Journal of Chemical Engineering, 11(5), 598-600. View Source
- [2] Zhou, C., Zhang, Y., & Jiang, D. (2003). Enthalpy and Heat Capacity Data for 1,2-Cyclohexanediol. Chinese Journal of Chemical Engineering, 11(5), 598-600. (Alternative link) View Source
- [3] Sousa, A. T., et al. (2001). Phase transitions of 1,2-cyclohexanediol isomers studied by polarised light microscopy and differential thermal analysis. Thermochimica Acta, 378(1-2), 117-124. View Source
